Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
CAS No.: 180207-63-0
Cat. No.: VC20504814
Molecular Formula: C32H65NO3
Molecular Weight: 511.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180207-63-0 |
|---|---|
| Molecular Formula | C32H65NO3 |
| Molecular Weight | 511.9 g/mol |
| IUPAC Name | N-(1,3-dihydroxyoctadecan-2-yl)tetradecanamide |
| Standard InChI | InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36) |
| Standard InChI Key | UDTSZXVRDXQARY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O |
Introduction
Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a complex organic compound classified as an amide. It is derived from tetradecanoic acid (myristic acid) and features a unique hydroxyalkyl substitution at the nitrogen atom, specifically a 2-hydroxy-1-(hydroxymethyl)heptadecyl group. This structural configuration imparts specific physicochemical properties and biological activities to the compound.
Synthesis and Reactions
The synthesis of Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can be accomplished through several methods, although specific details are not widely documented in the available literature. The compound's reactivity is significant for understanding its potential applications in various chemical processes.
Biological Activities and Applications
Compounds of this type are often investigated for their roles in biological systems, particularly in interaction studies involving biological membranes and proteins. These studies help elucidate the mechanism of action and efficacy in various applications.
| Application Area | Description |
|---|---|
| Biological Membranes | Interaction studies to understand its mechanism of action. |
| Protein Interactions | Elucidating efficacy in biological systems. |
Similar Compounds
Several compounds share structural similarities with Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, each exhibiting unique properties based on their chain lengths and substitutions.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tetracosanamide | C42H85NO3 | Longer carbon chain, potentially different solubility characteristics. |
| Dodecanamide | C12H25NO | Shorter chain length; may exhibit different biological activities. |
| Hexadecanamide | C16H33NO | Intermediate chain length; often used in similar applications but may vary in efficacy. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume